7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound belonging to the quinazoline class. Quinazolines are known for their diverse biological activities, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate o-aminobenzamide derivative with a carbonyl compound, followed by cyclization under acidic conditions. The cyclohexylpiperazine moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale and efficiency. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety profiles. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the sulfanylidene group to a sulfoxide or sulfone.
Reduction: : Reducing the quinazoline core to produce simpler derivatives.
Substitution: : Replacing the propyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : 7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfoxide-1H-quinazolin-4-one.
Reduction: : 7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-1H-quinazolin-4-one.
Substitution: : Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved may include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the cyclohexylpiperazine group. Similar compounds include:
7-(4-cyclohexylpiperazine-1-carbonyl)-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
(3Z)-7-(4-cyclohexylpiperazine-1-carbonyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one
These compounds share the cyclohexylpiperazine moiety but differ in their side chains and core structures, leading to variations in their biological activities and applications.
Biological Activity
The compound 7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis and Structural Characteristics
The synthesis of quinazoline derivatives typically involves various chemical reactions that allow for the introduction of functional groups essential for biological activity. The specific structure of This compound suggests potential interactions with biological targets due to the presence of the cyclohexylpiperazine moiety, which is known for enhancing pharmacological properties.
Anticancer Properties
Recent studies indicate that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism often involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and progression.
Study | Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | <10 | EGFR inhibition |
Study B | PC-3 | 6.43 | CDK4/6 pathway inhibition |
The IC50 values suggest that these compounds are potent inhibitors, with lower values indicating higher efficacy in reducing cell viability.
Other Pharmacological Activities
In addition to anticancer properties, quinazoline derivatives have been investigated for other activities:
- Antimicrobial Activity : Some studies report that quinazoline compounds possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : The ability to inhibit cyclooxygenase enzymes (COX) has been documented, indicating potential use in treating inflammatory diseases.
The biological activity of This compound can be attributed to several mechanisms:
- Molecular Docking Studies : These studies reveal favorable binding interactions with target proteins such as EGFR, suggesting a competitive inhibition mechanism.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Apoptosis Induction : Quinazoline derivatives may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in preclinical settings:
- A study demonstrated that a related compound induced significant apoptosis in MCF-7 cells through activation of caspase pathways.
- Another investigation found that a similar derivative exhibited synergistic effects when combined with existing chemotherapeutic agents.
Properties
CAS No. |
403728-21-2 |
---|---|
Molecular Formula |
C22H30N4O2S |
Molecular Weight |
414.57 |
IUPAC Name |
7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H30N4O2S/c1-2-10-26-21(28)18-9-8-16(15-19(18)23-22(26)29)20(27)25-13-11-24(12-14-25)17-6-4-3-5-7-17/h8-9,15,17H,2-7,10-14H2,1H3,(H,23,29) |
InChI Key |
WSLMRHBCJNJJFF-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=S |
solubility |
not available |
Origin of Product |
United States |
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